molecular formula C7H15ClO2S B6234048 5-methylhexane-2-sulfonyl chloride CAS No. 1247432-18-3

5-methylhexane-2-sulfonyl chloride

Cat. No.: B6234048
CAS No.: 1247432-18-3
M. Wt: 198.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylhexane-2-sulfonyl chloride is a sulfonic acid derivative characterized by a branched alkyl chain (hexane with a methyl substituent at the 5th carbon) and a sulfonyl chloride functional group at the 2nd position. This compound is typically utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. Its reactivity stems from the electrophilic sulfonyl chloride moiety, which reacts readily with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters, respectively.

Properties

CAS No.

1247432-18-3

Molecular Formula

C7H15ClO2S

Molecular Weight

198.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-methylhexane-2-sulfonyl chloride can be synthesized through the reaction of 5-methylhexane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid reacts with thionyl chloride to form the sulfonyl chloride and sulfur dioxide (SO2) as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure efficient mixing and heat transfer.

Chemical Reactions Analysis

Types of Reactions

5-methylhexane-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, esters, and thioesters, respectively.

    Reduction Reactions: It can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

5-methylhexane-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, esters, and thioesters.

    Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 5-methylhexane-2-sulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, ester, or thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized discussion based on analogous sulfonyl chloride chemistry:

Structural Analogues

  • Methanesulfonyl Chloride (MsCl): Methanesulfonyl chloride (CH₃SO₂Cl) is a simpler sulfonyl chloride with a linear methyl group. It is widely used as a protecting group for alcohols and amines. Compared to 5-methylhexane-2-sulfonyl chloride, MsCl has lower steric hindrance, leading to faster reaction kinetics in nucleophilic substitutions. However, the branched alkyl chain in this compound may confer enhanced solubility in nonpolar solvents .
  • Toluenesulfonyl Chloride (TsCl) :
    TsCl (p-toluenesulfonyl chloride) features an aromatic ring, which stabilizes the sulfonyl chloride group through resonance. This stabilization makes TsCl less reactive than aliphatic sulfonyl chlorides like this compound. The latter’s aliphatic chain could also influence regioselectivity in reactions involving bulky substrates.

Functional Analogues

  • Unlike this compound, it is a benzylamine derivative with a fluorine substituent, emphasizing the versatility of sulfonyl groups in drug design .

Physicochemical Properties

A hypothetical comparison based on alkyl chain effects:

Property This compound Methanesulfonyl Chloride Toluenesulfonyl Chloride
Molecular Weight (g/mol) ~182.7 (estimated) 114.55 190.65
Boiling Point Higher (due to branched chain) 164°C 134°C
Reactivity Moderate steric hindrance High Low (resonance-stabilized)

Limitations of Available Evidence

The provided evidence lacks specific data on this compound. For instance:

  • focuses on anthocyanins (plant pigments) and is unrelated to sulfonyl chlorides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.